(1S,2R)-2-Aminocyclopentanol hydrochloride
CAS No.: 225791-13-9
Cat. No.: VC21096594
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 225791-13-9 |
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Molecular Formula | C5H12ClNO |
Molecular Weight | 137.61 g/mol |
IUPAC Name | (1S,2R)-2-aminocyclopentan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 |
Standard InChI Key | ZFSXKSSWYSZPGQ-JBUOLDKXSA-N |
Isomeric SMILES | C1C[C@H]([C@H](C1)O)N.Cl |
SMILES | C1CC(C(C1)O)N.Cl |
Canonical SMILES | C1CC(C(C1)O)N.Cl |
Introduction
(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral compound with the chemical formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . It is a hydrochloride salt of (1S,2R)-2-aminocyclopentanol, which is a versatile intermediate in organic synthesis. This compound is particularly noted for its applications in pharmaceutical research and development.
Applications in Research and Development
(1S,2R)-2-Aminocyclopentanol hydrochloride is utilized in various research areas due to its chiral nature and versatility as a building block in organic synthesis. While specific applications of this compound are less documented compared to its (1R,2R) counterpart, its utility in pharmaceutical development can be inferred from similar chiral amines.
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Pharmaceutical Development: Chiral amines like (1S,2R)-2-aminocyclopentanol hydrochloride are crucial in synthesizing enantiomerically pure compounds, which is essential for developing effective medications with reduced side effects.
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Chemical Synthesis: It serves as a chiral building block, facilitating the production of complex molecules with specific stereochemistry.
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Neuroscience Research: Similar compounds are used in studies exploring neurotransmitter systems, providing insights into brain function and potential treatments for neurological disorders .
Synthesis and Reaction Conditions
The synthesis of (1S,2R)-2-aminocyclopentanol hydrochloride typically involves chiral resolution or asymmetric synthesis methods. While specific reaction conditions for this compound are not extensively detailed, related compounds often involve reactions such as:
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Boc Protection: Using triethylamine and Boc₂O in dichloromethane at low temperatures .
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Coupling Reactions: Involving coupling agents like HATU in solvents such as DMF .
Reaction Conditions | Yield |
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With triethylamine; In dichloromethane; at 16℃; for 12h | Crude yield |
With N-ethyl-N,N-diisopropylamine; HATU; In N,N-dimethyl-formamide | 65% |
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